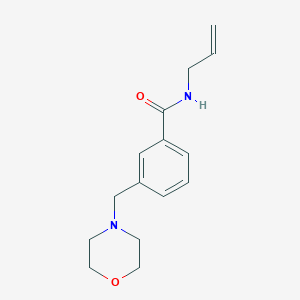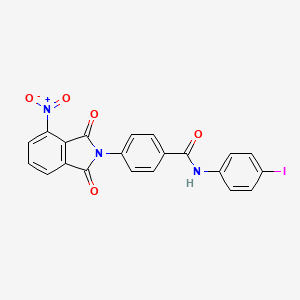![molecular formula C22H15ClN2O4 B6097225 5-(4-chlorophenyl)-N-[4-(2-furoylamino)phenyl]-2-furamide](/img/structure/B6097225.png)
5-(4-chlorophenyl)-N-[4-(2-furoylamino)phenyl]-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-chlorophenyl)-N-[4-(2-furoylamino)phenyl]-2-furamide, also known as CFTR inhibitor, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been studied for its potential applications in treating cystic fibrosis, a genetic disorder that affects the respiratory, digestive, and reproductive systems. CFTR inhibitor works by inhibiting the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is responsible for regulating the transport of chloride ions across cell membranes. In
Mecanismo De Acción
5-(4-chlorophenyl)-N-[4-(2-furoylamino)phenyl]-2-furamide inhibitor works by binding to the this compound protein and inhibiting its function. The this compound protein is responsible for regulating the transport of chloride ions across cell membranes. In cystic fibrosis, mutations in the this compound gene result in the production of a defective this compound protein that is unable to transport chloride ions across cell membranes. This compound inhibitor binds to the this compound protein and inhibits its function, thereby restoring the transport of chloride ions across cell membranes and improving the symptoms of cystic fibrosis.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to improve the symptoms of cystic fibrosis by restoring the transport of chloride ions across cell membranes. This results in improved lung function, reduced inflammation, and reduced mucus production. This compound inhibitor has also been shown to have anti-inflammatory effects, which may be beneficial in treating other diseases such as COPD and asthma.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(4-chlorophenyl)-N-[4-(2-furoylamino)phenyl]-2-furamide inhibitor has several advantages for lab experiments. It is a well-characterized compound that has been extensively studied for its potential applications in treating cystic fibrosis. It is also readily available and can be synthesized in large quantities. However, there are also limitations to using this compound inhibitor in lab experiments. It is a relatively expensive compound, and its mechanism of action is not fully understood. Additionally, it may have off-target effects that could complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on 5-(4-chlorophenyl)-N-[4-(2-furoylamino)phenyl]-2-furamide inhibitor. One direction is to further investigate its mechanism of action and its potential applications in treating other diseases such as COPD and asthma. Another direction is to develop more potent and selective this compound inhibitors that could be used in combination with other therapies to treat cystic fibrosis. Finally, there is a need to develop more cost-effective synthesis methods for this compound inhibitor to make it more accessible to researchers.
Métodos De Síntesis
The synthesis method for 5-(4-chlorophenyl)-N-[4-(2-furoylamino)phenyl]-2-furamide inhibitor involves several steps. The starting materials are 4-chloroaniline, 2-furoic acid, and 4-aminobenzophenone. The first step involves the reaction of 4-chloroaniline with 2-furoic acid in the presence of a coupling agent such as N,N'-carbonyldiimidazole (CDI) to form the corresponding amide. Next, 4-aminobenzophenone is added to the reaction mixture, and the resulting mixture is heated to form the final product, this compound inhibitor. The synthesis method has been optimized to yield high purity and high yield of the product.
Aplicaciones Científicas De Investigación
5-(4-chlorophenyl)-N-[4-(2-furoylamino)phenyl]-2-furamide inhibitor has been extensively studied for its potential applications in treating cystic fibrosis. Cystic fibrosis is caused by mutations in the this compound gene, which results in the production of a defective this compound protein that is unable to regulate the transport of chloride ions across cell membranes. This compound inhibitor works by inhibiting the function of the defective this compound protein, thereby restoring the transport of chloride ions across cell membranes and improving the symptoms of cystic fibrosis. This compound inhibitor has also been studied for its potential applications in treating other diseases such as chronic obstructive pulmonary disease (COPD) and asthma.
Propiedades
IUPAC Name |
5-(4-chlorophenyl)-N-[4-(furan-2-carbonylamino)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN2O4/c23-15-5-3-14(4-6-15)18-11-12-20(29-18)22(27)25-17-9-7-16(8-10-17)24-21(26)19-2-1-13-28-19/h1-13H,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTOPGKPXYBHQIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=C(O3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,3-diphenylpropyl)-6-oxo-1-[2-(2-pyridinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B6097144.png)
![1-{2-oxo-2-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)-1-piperidinyl]ethyl}-2-pyrrolidinone](/img/structure/B6097152.png)

![N-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-N-[(1-methyl-1H-imidazol-2-yl)methyl]-2-propanamine](/img/structure/B6097176.png)


![1-cyclopentyl-N-[3-(methylthio)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6097190.png)
![5-[(benzylthio)methyl]-4-(2,5-dimethylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B6097195.png)
![methyl 5-ethyl-2-({[(3-pyridinylmethyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B6097196.png)
![5-bromo-N-[4-(2-furoylamino)-3-methoxyphenyl]-2-furamide](/img/structure/B6097205.png)
![1-[3-(4-biphenylyl)-1H-pyrazol-4-yl]-N-(imidazo[1,2-a]pyridin-3-ylmethyl)methanamine](/img/structure/B6097213.png)
![3-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-4-piperidinyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B6097226.png)
![2-{[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B6097228.png)
![2-{4-[(8-fluoro-2-quinolinyl)methyl]-1-isopropyl-2-piperazinyl}ethanol](/img/structure/B6097234.png)